VEGF Receptor 2 Kinase Inhibitor II

Catalog No.
S1538146
CAS No.
288144-20-7
M.F
C17H15BrN2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGF Receptor 2 Kinase Inhibitor II

CAS Number

288144-20-7

Product Name

VEGF Receptor 2 Kinase Inhibitor II

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N

SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Synonyms

(3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Description

Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).
  • Target: VEGFR-2, also known as KDR, is a receptor tyrosine kinase protein. It plays a critical role in regulating angiogenesis and lymphangiogenesis (growth of lymphatic vessels) . When VEGF (Vascular Endothelial Growth Factor) binds to VEGFR-2, it triggers signaling pathways that promote cell proliferation, migration, and survival in endothelial cells, the building blocks of blood vessels .
  • Mechanism of Action: VEGFR-2 Kinase Inhibitors work by binding to the kinase domain of VEGFR-2, thereby blocking its enzymatic activity and downstream signaling. This ultimately leads to the inhibition of angiogenesis, potentially starving tumors of the blood supply they need to grow and metastasize .

Research on VEGFR-2 Kinase Inhibitors:

Several VEGFR-2 Kinase Inhibitors have been developed and are currently used in cancer treatment. These include drugs like Sorafenib, Regorafenib, Sunitinib, Pazopanib, and others . Research suggests that VEGFR-2 Kinase Inhibitors can have anti-tumor effects by:

  • Inhibiting tumor cell proliferation and survival
  • Disrupting tumor blood supply (anti-angiogenesis)
  • Normalizing tumor vasculature, making it easier for chemotherapy drugs to reach the tumor

Future of VEGFR-2 Kinase Inhibitors:

VEGFR-2 Kinase Inhibitors are a promising class of drugs for cancer therapy. However, they can also cause side effects like hypertension, fatigue, and diarrhea . Ongoing research is focused on developing more specific VEGFR-2 Kinase Inhibitors with fewer side effects and exploring their potential in combination with other cancer therapies.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

342.03678 g/mol

Monoisotopic Mass

342.03678 g/mol

Heavy Atom Count

21

UNII

9NPC24K8FA

Wikipedia

VEGF receptor 2 kinase inhibitor II

Dates

Modify: 2024-02-18
1.Sun, L.,Tran, N.,Liang, C., et al. Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ tyrosine kinases. Journal of Medic

Explore Compound Types